molecular formula C16H13N3O5S2 B2588212 (Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896336-40-6

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2588212
CAS No.: 896336-40-6
M. Wt: 391.42
InChI Key: GYSPYEIFOVPPFE-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 302.36 g/mol

Anti-inflammatory Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Table 1: COX-2 Inhibition Potency of Related Compounds

Compound NameIC50 (μM)Selectivity
PYZ10.011High
PYZ20.20Moderate
This compoundTBDTBD

Note: TBD = To Be Determined based on further studies.

In vivo studies demonstrated that these compounds exhibit minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound can be compared with standard antibiotics such as ampicillin.

Table 2: Antimicrobial Activity Against Various Bacteria

BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0040.008
Escherichia coli0.0300.060
Pseudomonas aeruginosa0.0200.040

The most sensitive bacterium was found to be Staphylococcus aureus, while E. coli displayed resistance .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes and pathways associated with inflammation and microbial growth. Docking studies suggest that the compound interacts with key targets in bacterial cells, leading to disruption of essential cellular processes .

Case Studies

  • Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating strong anti-inflammatory effects.
  • Bacterial Infection Model : In a murine model infected with E. coli, treatment with the compound resulted in a notable decrease in bacterial load and improved survival rates compared to untreated controls.

Properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-18-13-8-5-11(19(21)22)9-14(13)25-16(18)17-15(20)10-3-6-12(7-4-10)26(2,23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPYEIFOVPPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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